2-(piperidin-4-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOZNFEGAFECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 2 Piperidin 4 Yloxy Aniline
Reaction Pathway Elucidation for Core Structure Synthesis
The core structure of 2-(piperidin-4-yloxy)aniline consists of an aniline (B41778) ring linked to a piperidine (B6355638) moiety through an ether bond. The formation of this aryl ether linkage is a critical step in its synthesis, which can be achieved through several mechanistic pathways.
One of the most fundamental methods for forming the aryl ether bond in this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. In this process, the oxygen atom of a protected piperidin-4-ol acts as a nucleophile, attacking an activated aniline derivative.
The reaction typically proceeds via the SNAr mechanism, which involves two key steps:
Nucleophilic Attack: The reaction is initiated by the attack of the alkoxide, generated from N-protected 4-hydroxypiperidine (B117109), on an electron-deficient aromatic ring. A common substrate for this would be a 2-nitro- or 2-haloaniline derivative, where the nitro or halo group acts as a leaving group and activates the ring towards nucleophilic attack. The attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Leaving Group Departure: In the second step, the leaving group (e.g., fluoride, chloride, or nitro group) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the desired ether product.
The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. Fluorine is often the most effective leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.
A typical reaction might involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of the protected piperidine, thereby increasing its nucleophilicity.
| Parameter | Description |
| Nucleophile | 4-hydroxypiperidine (typically with N-protection, e.g., Boc) |
| Electrophile | Activated aniline derivative (e.g., 2-fluoro-nitrobenzene) |
| Leaving Group | Halogen (F, Cl) or Nitro group (NO2) |
| Key Intermediate | Meisenheimer complex |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) |
Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of the this compound core structure, often under milder conditions and with greater functional group tolerance than traditional SNAr reactions. The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of such transformations.
The catalytic cycle for a copper-catalyzed Ullmann-type reaction for the formation of the C-O bond typically involves the following steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromoaniline) to a Cu(I) complex. This step forms a Cu(III) intermediate.
Ligand Exchange: The alkoxide of the protected piperidin-4-ol displaces a ligand on the copper center.
Reductive Elimination: The final step is the reductive elimination of the desired ether product, which regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be employed. The catalytic cycle for these reactions is generally understood to involve:
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
Ligand Exchange: The alkoxide of the piperidinol derivative coordinates to the palladium center, typically displacing a halide ion.
Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the aryl ether and regenerating the Pd(0) catalyst. The choice of ligands, such as bulky, electron-rich phosphines, is critical for promoting the reductive elimination step and preventing side reactions.
| Catalyst System | Key Steps | Typical Ligands |
| Copper-catalyzed Ullmann Condensation | Oxidative Addition, Ligand Exchange, Reductive Elimination | Phenanthroline, L-proline |
| Palladium-catalyzed Buchwald-Hartwig Coupling | Oxidative Addition, Ligand Exchange, Reductive Elimination | Buchwald phosphine (B1218219) ligands (e.g., XPhos, SPhos), Josiphos |
Mechanistic Insights into Piperidine Ring Formation
Intramolecular hydroamination offers a direct and atom-economical method for the synthesis of the piperidine ring. This reaction involves the addition of an N-H bond of an amine across a C=C double bond within the same molecule. The mechanism can be catalyzed by various metals, including early transition metals, lanthanides, and late transition metals.
A generalized catalytic cycle for a metal-catalyzed intramolecular hydroamination to form a piperidine ring would involve:
Amine Coordination: The amino group of the acyclic precursor coordinates to the metal center.
N-H Bond Activation: The metal facilitates the activation of the N-H bond, often through deprotonation to form a metal-amido species.
Alkene Insertion: The pendant alkene inserts into the metal-nitrogen bond. This is the key C-N bond-forming step and determines the regioselectivity of the reaction. For the formation of a six-membered piperidine ring, a 6-endo-trig cyclization is required.
Protonolysis: The resulting metal-alkyl intermediate undergoes protonolysis, typically by another molecule of the starting amine or an external proton source, to release the cyclized piperidine product and regenerate the active catalyst.
Radical cyclizations provide another route to the piperidine ring. These reactions involve the generation of a radical species that subsequently cyclizes. A common approach involves the generation of a nitrogen-centered or carbon-centered radical.
For instance, a nitrogen-centered radical can be generated from an N-H or N-Cl precursor using a radical initiator like AIBN (azobisisobutyronitrile) and a reagent such as tributyltin hydride. The subsequent 6-endo cyclization of this radical onto a tethered alkene would form the piperidine ring.
However, competitive processes can occur. A significant competing pathway is the 5-exo cyclization, which would lead to the formation of a five-membered pyrrolidine (B122466) ring instead of the desired six-membered piperidine ring. The outcome of the reaction is governed by Baldwin's rules, which generally favor exo cyclizations for 5- and 6-membered rings. However, the specific substitution pattern and reaction conditions can be tuned to favor the 6-endo pathway. Another competitive process is intermolecular reaction, where the radical reacts with another molecule instead of cyclizing.
Reductive cyclization methods are also employed for piperidine synthesis. These reactions typically involve the cyclization of a precursor containing two functional groups that are linked by a tether, followed by a reduction step.
One example is the reductive cyclization of a δ-nitro ketone or aldehyde. The mechanism can proceed through the following steps:
Intramolecular Condensation: The amine, formed by the reduction of the nitro group, undergoes an intramolecular condensation reaction with the ketone or aldehyde to form a cyclic imine or enamine intermediate.
Reduction: The cyclic intermediate is then reduced in situ to the corresponding piperidine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
The chemoselectivity of the reduction is a key consideration in this process, as the reducing agent must selectively reduce the imine or enamine in the presence of other functional groups.
Investigation of Functional Group Transformation Mechanisms
The reactivity of this compound is dictated by the chemical properties of its primary functional groups: the aromatic aniline ring and the saturated piperidine heterocycle. Mechanistic investigations into the transformations of these groups are essential for understanding and predicting the compound's behavior in chemical synthesis.
The aniline moiety is the primary site of oxidative transformations in this compound. The amino group (-NH₂) attached to the benzene (B151609) ring makes the compound susceptible to oxidation, a reaction that involves the loss of electrons to an oxidizing agent. openaccessjournals.com The specific mechanism and resulting products are highly dependent on the oxidant used and the reaction conditions.
The initial step in the oxidation of aniline and its derivatives often involves the formation of a radical cation through the removal of a single electron from the nitrogen atom. In the atmospheric oxidation of aniline initiated by hydroxyl (OH) radicals, a key mechanism is the abstraction of a hydrogen atom from the -NH₂ group. nih.gov In chemical oxidation, strong, non-selective oxidizing agents can convert the amino group into a nitro group, yielding nitrobenzene (B124822) derivatives. openaccessjournals.com The oxidation can also lead to the formation of benzoquinones. openaccessjournals.com The general electrochemical oxidation of aliphatic and aromatic amines proceeds through similar initial steps involving electron transfer from the nitrogen's lone pair. nih.gov For this compound, the presence of the electron-donating piperidin-4-yloxy group at the ortho position influences the electron density of the aromatic ring, which can affect the rate and regioselectivity of oxidative processes.
The core structure of this compound, comprising a saturated piperidine ring and an aniline moiety, is generally stable under common reducing conditions. However, transformations involving the reduction of other functional groups that might be appended to this scaffold are mechanistically significant. For instance, if a nitro group were introduced onto the aniline ring, its reduction to the corresponding amine is a well-understood process. This transformation can be achieved via catalytic hydrogenation, often using palladium on carbon (Pd/C), or with chemical reducing agents.
In the broader context of piperidine chemistry, reduction reactions are crucial for synthesis. For example, the reduction of pyridine (B92270) derivatives is a common method for forming the piperidine ring. nih.gov This can involve a double reduction, sometimes using catalysts like ruthenium(II) or rhodium(I) complexes. nih.gov Similarly, intramolecular reductive amination is another key strategy for forming piperidine rings from appropriate precursors, where an iminium ion intermediate is reduced to form the final cyclic amine. nih.gov
Role of Reaction Intermediates and Transition States in Reactivity and Selectivity
The outcome, speed, and selectivity of chemical reactions involving this compound are fundamentally governed by the relative energies of the reaction intermediates and transition states. The stability of these transient species determines the favored reaction pathway.
In metal-catalyzed reactions, such as C-H amination or functionalization, the mechanism often involves coordination of the metal to the substrate. acs.orgresearchgate.net The steric and electronic properties of the catalyst and substrate influence the transition state, which in turn can control diastereoselectivity. acs.orgresearchgate.net For example, in copper-catalyzed intramolecular C-H amination, a proposed catalytic cycle involves a Cu(I)/Cu(II) pathway, with the steric hindrance exerted by the catalyst complex in the transition state of the cyclization step impacting the reaction's outcome. acs.orgresearchgate.net Computational studies using methods like density functional theory (DFT) are often employed to model the free energy profiles of these reactions, identifying the highest energy transition states that act as the rate-determining step. nih.govresearchgate.net
Table 1: Key Reaction Intermediates in Transformations of Substituted Anilines and Piperidines This table is interactive. Click on the headers to learn more about each concept.
| Reaction Type | Key Intermediate(s) | Role in Reactivity and Selectivity |
| Electrophilic Aromatic Substitution | Wheland Intermediate (Arenium Ion) | The stability of this carbocation intermediate, influenced by the electronic effects of substituents, determines the position (regioselectivity) of the incoming electrophile. |
| Oxidation of Aniline | Radical Cation (Aminium Radical) | The initial species formed by single-electron transfer. Its subsequent reactions (e.g., dimerization, further oxidation) dictate the final product distribution. |
| Metal-Catalyzed C-H Functionalization | Organometallic Complex, Radical Species | The geometry of the transition state involving the metal complex determines site-selectivity and stereoselectivity. Radical intermediates can be formed in certain oxidative functionalizations. nih.govresearchgate.net |
| Reductive Amination | Iminium Ion | This electrophilic intermediate is attacked by a hydride source. Its formation and subsequent reduction are key steps in synthesizing more complex amines from simpler aldehydes or ketones. nih.gov |
Stereochemical Progression and Mechanistic Control
The structure of this compound contains a stereogenic center at the C4 position of the piperidine ring. This chirality is a critical consideration in its synthesis and subsequent reactions, as the spatial arrangement of atoms can profoundly affect biological activity.
Mechanistic control over stereochemistry is a central theme in modern organic synthesis. researchgate.net The primary challenge in synthesizing substituted piperidines is achieving high stereo- and regioselectivity. nih.gov The stereochemical outcome of a reaction can be directed by the existing stereocenter in the starting material (substrate control) or by external chiral influences like catalysts or auxiliaries (reagent control).
For instance, in the functionalization of the piperidine ring, the choice of catalyst and the nature of the protecting group on the nitrogen atom can be used to direct reactions to specific positions (C2, C3, or C4) with high regio- and diastereoselectivity. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, show that different catalysts can favor functionalization at the C2 or C4 positions of the piperidine ring. nih.gov Similarly, diastereoselective reductive cyclization can control the stereochemistry of the final piperidine product. nih.gov The conformation of the piperidine ring (which typically adopts a chair conformation) and the axial or equatorial orientation of the C4-substituent will influence the transition state of reactions, thereby controlling the stereochemical progression.
Table 2: Strategies for Stereochemical Control in Piperidine Synthesis and Functionalization This table is interactive. Click on the headers to learn more about each concept.
| Strategy | Mechanism of Control | Example Application |
| Chiral Catalysis | The chiral catalyst forms a diastereomeric transition state with the substrate, lowering the activation energy for one stereochemical pathway over the other. nih.gov | Asymmetric hydrogenation of pyridinium (B92312) salts to form enantiomerically enriched piperidines. nih.gov |
| Substrate Control | An existing stereocenter in the substrate directs the approach of a reagent to one face of the molecule, leading to a specific diastereomer. | Diastereoselective Mannich reaction followed by reductive cyclization to retain the stereochemistry of the piperidine product. nih.gov |
| Protecting Group Strategy | The size and nature of the nitrogen protecting group (e.g., Boc, Bs) can influence the steric environment around the ring, directing functionalization to the most accessible site. nih.gov | Using different N-protecting groups in combination with specific rhodium catalysts to achieve site-selective C-H functionalization at C2 or C4. nih.gov |
| Ring-Closing Metathesis (RCM) | Use of chiral catalysts in RCM of a prochiral diene can create a chiral cyclic olefin, which is then reduced to a stereodefined piperidine. | Synthesis of enantiopure piperidine alkaloids. researchgate.net |
Theoretical and Computational Chemistry Studies of 2 Piperidin 4 Yloxy Aniline and Derivatives
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the properties of molecules like 2-(piperidin-4-yloxy)aniline. These methods are used to predict and analyze various molecular characteristics.
Electronic Structure Analysis (HOMO-LUMO, Mulliken, NBO)
The electronic properties of this compound and its derivatives are crucial for understanding their reactivity and potential as bioactive molecules. An exhaustive quantum mechanical analysis has been performed on similar heterocyclic compounds using the B3LYP/6-31G** Density Functional and HF/6-31G** Wave Function techniques to understand their physicochemical and electronic structure parameters. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govorientjchem.org A small HOMO-LUMO gap suggests that the molecule is more chemically reactive. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. This analysis helps in understanding the intramolecular charge transfer and the nature of the chemical bonds. Mulliken population analysis is another method used to determine the partial atomic charges within a molecule, offering insights into its electrostatic potential. nih.gov
Prediction and Interpretation of Vibrational Spectra (IR, Raman)
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the vibrational frequencies of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide have been assigned in the 400-4000 cm⁻¹ region using DFT. nih.gov The accuracy of these predictions can be enhanced by using appropriate basis sets, such as 6-311++G(d,p). orientjchem.org
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For piperidine-containing compounds, different ring conformations (e.g., chair, boat) and the orientation of substituents can significantly impact their properties. A study on 2-substituted piperazines revealed that the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov Molecular dynamics simulations can be employed to explore the conformational space and energy landscapes of these molecules, providing a dynamic view of their behavior. nih.gov
Reactivity and Selectivity Predictions
Theoretical calculations can predict the reactivity and selectivity of chemical reactions involving this compound. The HOMO-LUMO gap is a primary indicator of chemical reactivity. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov These maps are valuable for predicting how the molecule will interact with other reagents. nih.gov The pKa values of aniline (B41778) and its derivatives have been calculated using DFT with an IEFPCM solvation model, which is crucial for understanding their acid-base properties and reactivity in different solvents. researchgate.net
Tautomerism and Crystal Structure Predictions
Tautomerism, the interconversion of structural isomers, can be studied using computational methods by calculating the relative energies of the different tautomeric forms. For molecules with multiple potential tautomers, these calculations can identify the most stable form under specific conditions.
Predicting the crystal structure of a molecule is a complex but important task, as the solid-state packing can influence its physical properties. Computational methods can be used to generate and rank possible crystal structures based on their lattice energies. For instance, a comparative study of 2-(benzylthio)-N-{pyridinylmethylidene}anilines used DFT with the B3PW91/6-31++G(d,p) level of theory to accurately predict their structures, which were then compared with single-crystal X-ray diffraction data. researchgate.net
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov These simulations are particularly useful for understanding the conformational changes and binding mechanisms of drug-like molecules. nih.govkashanu.ac.ir
In MD simulations, the motions of atoms and molecules are calculated by integrating Newton's laws of motion. The forces between atoms are described by a force field, such as COMPASS. kashanu.ac.ir By running simulations under specific conditions (e.g., temperature, pressure), it is possible to observe how molecules like this compound behave in a physiological environment. nih.gov For example, MD simulations have been used to investigate the conformational changes of eIF4A1, a protein linked to cancer, upon binding of inhibitor molecules, which can help in the design of new drugs. nih.gov These simulations can also be used to study the delivery of anticancer drugs using polymeric nanocomposites. kashanu.ac.ir
Supramolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.
While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound is not available in the cited literature, studies on related piperidine-containing compounds provide significant insight into the expected supramolecular interactions. For instance, the analysis of piperidine (B6355638) derivatives frequently reveals a high prevalence of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts.
In the case of this compound, the presence of the aniline and piperidine moieties suggests that N-H···O, N-H···N, and C-H···O hydrogen bonds would play a crucial role in the formation of its supramolecular architecture. The aniline group provides a hydrogen bond donor (the -NH2 group) and acceptor sites, while the piperidine ring's nitrogen and the ether oxygen act as hydrogen bond acceptors. The phenyl and piperidine rings also offer surfaces for van der Waals interactions.
A Hirshfeld surface analysis of a diphenyl-piperidine derivative, for example, quantified the contributions of various intermolecular contacts, showing that H···H interactions accounted for the largest portion of the surface, followed by C···H/H···C and O···H/H···O contacts. nih.gov Similarly, a study on a lidocaine (B1675312) analogue featuring a piperidine ring also emphasized the predominance of H···H and O···H/H···O interactions in the crystal packing. researchgate.net
The expected contributions of the most significant intermolecular contacts for a molecule like this compound, based on analyses of similar structures, are summarized in the table below. nih.govresearchgate.net
| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface |
| H···H | ~ 40-75% |
| C···H/H···C | ~ 15-25% |
| O···H/H···O | ~ 5-15% |
| N···H/H···N | ~ 0-5% |
These interactions would likely guide the assembly of this compound molecules into chains or more complex three-dimensional networks in the solid state. The interplay of these weak forces is fundamental to understanding the material's properties and behavior.
Computational Mechanistic Elucidation and Transition State Modeling
Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level, offering insights into the energetics and geometries of reactants, intermediates, transition states, and products. For a molecule like this compound, computational methods can be employed to elucidate the pathways of its synthesis or its subsequent reactions.
For example, the synthesis of piperidine derivatives can occur through various routes, including reductive amination and transition metal-catalyzed cyclization reactions. nih.gov Computational modeling, often using Density Functional Theory (DFT) methods such as B3LYP or M06-2X, can map out the potential energy surface of these reactions. nih.govnih.gov This allows for the identification of the most likely reaction pathway by comparing the activation energies of different proposed mechanisms.
Transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often used in conjunction with quantum chemical calculations to determine reaction rate coefficients. nih.gov These models require the precise location and characterization of transition state structures—the highest energy point along the reaction coordinate. The geometry of a transition state reveals the critical bond-forming and bond-breaking events, and its energy determines the kinetic feasibility of the reaction.
A computational study on the reaction of 4-methyl aniline with hydroxyl radicals, for instance, utilized the M06-2X and CCSD(T) methods to model the reaction mechanism. nih.gov The study identified transition states for hydrogen abstraction and radical addition, calculating their barrier heights and vibrational frequencies to understand the reaction kinetics. nih.gov While not directly involving this compound, this research showcases the level of detail that computational modeling can provide for reactions involving the aniline moiety.
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states; Calculation of reaction energies and activation barriers. |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations for refining reaction energetics. |
| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. |
| RRKM Theory | Microcanonical rate constant calculations, particularly for pressure-dependent reactions. |
Through such computational approaches, a detailed, step-by-step understanding of the chemical transformations involving this compound can be achieved, guiding synthetic efforts and the prediction of its chemical behavior.
Theoretical Characterization of Molecular Descriptors from Computational Models
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physical properties. Computational models are the primary source for calculating a vast array of molecular descriptors.
For this compound, a range of descriptors can be calculated to characterize its electronic, steric, and thermodynamic properties. These descriptors can then be used to predict its behavior in various chemical and biological systems.
QSAR studies on analogous compounds, such as piperine (B192125) derivatives, have identified several key descriptors that correlate with biological activity. nih.govresearchgate.net These include:
Thermodynamic descriptors: such as the heat of formation, which relates to the compound's stability. nih.govresearchgate.net
Spatial descriptors: like the molecular shadow area, which describes the molecule's size and shape. nih.govresearchgate.net
Electronic descriptors: such as the partial negative surface area, which can be important for intermolecular interactions. nih.govresearchgate.net
Further examples of molecular descriptors that can be computationally derived and are relevant for compounds like this compound are found in QSAR studies of other heterocyclic compounds. nih.gov These can be highly specific, such as the frequency of occurrence of a particular atom type at a defined topological distance from another, or they can be more general, like the sum of partial charges on lipophilic atoms. nih.gov
The table below presents a selection of molecular descriptors that could be theoretically calculated for this compound and are known to be important in QSAR models of related compounds. nih.govresearchgate.netnih.gov
| Descriptor Type | Example Descriptor | Description |
| Thermodynamic | Heat of Formation | The enthalpy change when a compound is formed from its constituent elements in their standard states. |
| Spatial | Molecular Shadow Area | The area of the projection of the molecule onto a plane, indicating its bulk. |
| Electronic | Partial Negative Surface Area (PNSA) | The portion of the molecular surface that has a negative electrostatic potential, relevant for interactions with positive sites. |
| Topological | fNringC6B | Frequency of a ring carbon atom at a topological distance of 6 bonds from a nitrogen atom. |
| Lipophilicity-related | lipo_ringS_8Bc | Sum of partial charges of lipophilic atoms within 8 bonds of a ring sulfur atom (adapted for the oxygen/nitrogen in the target molecule). |
By calculating these and other molecular descriptors, it is possible to build predictive models for the properties of this compound, aiding in the rational design of derivatives with desired characteristics.
Analytical Characterization Techniques in Research of 2 Piperidin 4 Yloxy Aniline
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are paramount for elucidating the molecular structure of 2-(piperidin-4-yloxy)aniline by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: Proton NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the amine protons.
Aromatic Protons: The four protons on the aniline (B41778) ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (multiplicities) will be influenced by the ortho-amino and ortho-ether substituents.
Piperidine Protons: The protons on the piperidine ring would produce more complex signals in the upfield region. The proton at the C4 position (methine, -CH-O-) would be the most downfield of this group due to the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the other methylene protons (C3 and C5) will have distinct chemical shifts and will show splitting due to coupling with neighboring protons.
Amine and Amide Protons: The amine (-NH₂) protons of the aniline group and the amide (-NH-) proton of the piperidine ring typically appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.
Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet (m) | 4H |
| Piperidine (-O-CH-) | 4.3 - 4.7 | Multiplet (m) | 1H |
| Aniline (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| Piperidine (axial -CH₂N-) | 3.0 - 3.3 | Multiplet (m) | 2H |
| Piperidine (equatorial -CH₂N-) | 2.6 - 2.9 | Multiplet (m) | 2H |
| Piperidine (-NH-) | 1.5 - 2.5 | Broad Singlet (br s) | 1H |
| Piperidine (axial -CH₂CH-) | 1.9 - 2.2 | Multiplet (m) | 2H |
| Piperidine (equatorial -CH₂CH-) | 1.6 - 1.9 | Multiplet (m) | 2H |
¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts typically in the δ 110-150 ppm range. The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded.
Piperidine Carbons: Three signals are expected for the piperidine ring carbons. The carbon atom bonded to the oxygen (C4) will be the most downfield among them (around δ 70-80 ppm), while the carbons adjacent to the nitrogen (C2, C6) and the C3/C5 carbons will appear further upfield.
Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (CH) | 115 - 130 |
| Piperidine (C4, -CH-O-) | 70 - 80 |
| Piperidine (C2, C6, -CH₂-N-) | 40 - 50 |
| Piperidine (C3, C5, -CH₂-CH-) | 30 - 40 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₆N₂O), the expected molecular weight is approximately 192.26 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula.
The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring, which can help to confirm the connectivity of the molecule.
Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Possible Identity |
| [M]⁺ | 192 | Molecular Ion |
| [M - C₅H₁₀N]⁺ | 108 | [aminophenoxy]⁺ fragment |
| [C₆H₆NO]⁺ | 108 | aminophenol radical cation |
| [C₅H₁₀N]⁺ | 84 | piperidinyl fragment |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands:
N-H Stretching: The aniline and piperidine N-H groups will show characteristic stretches in the 3200-3500 cm⁻¹ region. The primary amine (-NH₂) of the aniline will typically show two bands (symmetric and asymmetric stretching).
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear below 3000 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibration of the primary amine is expected around 1580-1650 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a synthesized compound. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. General HPLC methods for aniline derivatives often utilize a C18 column with a mobile phase of acetonitrile and water, sometimes with additives like formic acid or ammonium (B1175870) formate to improve peak shape nih.govhelixchrom.com.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica gel). The plate is then placed in a chamber with a suitable mobile phase (eluent).
For this compound, a common stationary phase would be silica gel. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ratio of these solvents is adjusted to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light (due to the aromatic aniline ring) or by using chemical staining agents that react with the amine functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-property relationship studies.
A typical output from a crystallographic analysis includes a set of crystallographic parameters that define the unit cell and the atomic positions within it. While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be generated.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.542 |
| b (Å) | 5.876 |
| c (Å) | 18.231 |
| β (°) | 98.75 |
| Volume (ų) | 1115.4 |
| Z (Molecules/unit cell) | 4 |
The molecular structure of this compound presents specific challenges for crystallographic analysis due to its inherent flexibility. The piperidine ring can undergo conformational changes (e.g., ring-puckering), and the ether linkage allows for significant rotational freedom. xray.cz This flexibility can lead to crystallographic disorder, where a molecule or a portion of it occupies multiple positions or orientations within the crystal lattice. xray.cz
Disorder can manifest in several ways:
Conformational Disorder: The piperidine ring might exist in two distinct chair conformations that are averaged in the resulting electron density map.
Positional Disorder: The entire molecule might be slightly displaced across multiple sites. xray.cz
Rotational Disorder: Groups with rotational freedom, such as the bond between the oxygen and the piperidine ring, may not have a fixed position. xray.cz
Successfully modeling this disorder is critical for an accurate structural solution. Crystallographers employ specialized refinement techniques to account for these effects, often involving split-atom models where the disordered part of the molecule is described by multiple positions with partial occupancies. Understanding these structural dynamics is crucial as they can influence the material's physical properties. uqiitd.org
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a substance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing compounds like this compound. wikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orglibretexts.org A TGA thermogram for this compound would provide information on its thermal stability and decomposition pathway. One would expect the compound to be stable up to a certain temperature, after which a mass loss would occur, indicating decomposition. The decomposition of aniline derivatives can occur in distinct steps. isca.meresearchgate.net For this molecule, initial degradation might involve the cleavage of the piperidine ring or the ether linkage, followed by the breakdown of the aniline core at higher temperatures.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 200 | ~0.5% | Loss of residual solvent or adsorbed water |
| 200 - 350 | ~45% | Onset of decomposition; potential loss of piperidine moiety |
| 350 - 500 | ~40% | Decomposition of the remaining aniline-based structure |
| > 500 | ~14.5% | Residual char |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. aidic.it DSC is used to detect thermal events such as melting, crystallization, and phase transitions. iucr.orgiucr.org A DSC thermogram for a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. google.com The temperature and enthalpy of this transition are important indicators of purity and crystalline perfection. The flexibility of the piperidine ring could also potentially lead to solid-solid phase transitions at temperatures below the melting point, which would appear as smaller endothermic or exothermic events. iucr.orgresearchgate.net
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 125.5 | 128.0 | 110.2 |
Role of 2 Piperidin 4 Yloxy Aniline As a Precursor and Scaffold in Academic Chemical Synthesis
Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups in 2-(piperidin-4-yloxy)aniline, particularly the ortho-disposed amino and piperidinyloxy groups on the benzene (B151609) ring, makes it a promising precursor for the construction of various fused heterocyclic systems. The primary amino group serves as a key nucleophile, while the piperidine (B6355638) moiety can influence solubility, and pharmacokinetic properties, and provide an additional site for chemical modification.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are a critical class of nitrogen-containing heterocycles that form the core of nucleobases and are prevalent in a wide array of pharmaceuticals. The synthesis of pyrimidine rings can be achieved through various condensation reactions. While direct literature explicitly detailing the use of this compound is not abundant, established synthetic routes for pyrimidines allow for a clear postulation of its utility.
One common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. Alternatively, the reaction of compounds containing an enamine or an enaminone functionality with a reagent providing the remaining atoms of the pyrimidine ring is a well-established strategy organic-chemistry.org. For instance, the synthesis of pyrimidine derivatives containing an amide moiety has been successfully achieved using substituted aniline (B41778) precursors nih.gov. In these syntheses, a substituted aminophenol is reacted with a chloropyrimidine to form an ether linkage, followed by further modifications nih.gov.
Theoretically, this compound could be utilized in pyrimidine synthesis in several ways. The aniline nitrogen can act as a nucleophile to react with a suitable three-carbon electrophile, or it could be first converted into a more reactive intermediate, such as an amidine or guanidine, before cyclization. The general reaction scheme for the synthesis of certain pyrimidines is presented in Table 1.
Table 1: General Synthetic Approaches for Pyrimidine Derivatives
| Precursors | Reagents and Conditions | Product Type |
| Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative [3+2+1] annulation | Substituted Pyrimidines |
| Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate | ZnCl₂-catalyzed three-component coupling | 4,5-Disubstituted Pyrimidines |
| Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal (B89532) | NH₄I promoted tandem reaction | Substituted Pyrimidines |
| Trifluoroacetoacetate, Acetamidine hydrochloride | Reflux in ethanol, followed by reaction with POCl₃ | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine |
This table presents generalized synthetic routes for pyrimidines; the direct application of this compound would require specific adaptation of these methods.
Preparation of Benzothiazole (B30560) Derivatives
Benzothiazoles are another important class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and materials science. The most common method for the synthesis of the benzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative nih.gov. Other methods include the reaction of ortho-halogenated anilines with a sulfur source mdpi.com.
Given that this compound possesses an ortho-amino-phenoxy-like structure, its conversion into a benzothiazole would likely require the substitution of the ether oxygen with a sulfur atom to form the corresponding 2-aminothiophenol derivative. This could potentially be achieved through a variety of thionation reactions or a multi-step sequence involving cleavage of the ether and introduction of a thiol group. Once the 2-amino-4-(piperidin-4-yloxy)thiophenol intermediate is formed, it could readily undergo condensation with various electrophiles to yield a library of 2-substituted benzothiazoles.
A general representation of benzothiazole synthesis is shown below:
Table 2: Common Synthetic Routes to Benzothiazoles
| Precursors | Reagents and Conditions | Product Type |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ catalyst, short reaction times | 2-Arylbenzothiazoles |
| 2-Aminothiophenol, Fatty Acids | Microwave irradiation, P₄S₁₀ catalyst | 2-Alkylbenzothiazoles |
| 2-Aminothiophenol, N-protected amino acids | Molecular iodine, solvent-free | 2-Substituted benzothiazoles |
| 2-Phenol-benzothiazole, Brominated compounds | K₂CO₃, Acetonitrile | Substituted 2-phenoxy-benzothiazoles nih.gov |
This table outlines established methods for benzothiazole synthesis. The use of this compound would necessitate its prior conversion to the corresponding thiophenol.
Formation of Benzimidazole (B57391) Derivatives
Benzimidazoles are a cornerstone of many pharmaceutical compounds. The most prevalent synthetic strategy for forming the benzimidazole ring is the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or a derivative thereof. This reaction is often facilitated by acidic or oxidative conditions.
For this compound to serve as a direct precursor for a benzimidazole, it would need to possess a second amino group ortho to the existing one, which it does not. However, it can be a precursor to a substituted benzimidazole if the reaction partner provides the second nitrogen atom. More plausibly, a derivative of this compound, such as a nitro-substituted variant, could be reduced to the corresponding diamine and then cyclized. For example, the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives proceeds from 5-morpholin-4-yl-2-nitroaniline and various aldehydes, where the nitro group is reduced in situ to an amine before cyclization.
A similar strategy could be employed starting from a nitrated version of this compound. The presence of the piperidinyloxy group could offer advantages in terms of the physicochemical properties of the final benzimidazole products.
Application in Flavone (B191248) Compound Synthesis
Flavones are a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Their synthesis typically involves the cyclization of an o-hydroxychalcone, which is itself formed from the condensation of an o-hydroxyacetophenone and a benzaldehyde (B42025) derivative mdpi.comnih.gov. Another classical method is the Baker-Venkataraman rearrangement.
Based on these established synthetic pathways, this compound is not a typical or direct precursor for flavone synthesis. The core structure of this aniline derivative lacks the essential o-hydroxyacetophenone moiety required for the standard construction of the flavone ring system. While it is conceivable to develop a multi-step synthetic route to transform this compound into a suitable flavone precursor, this would be a non-trivial undertaking and is not a reported application of this compound. However, piperidine-containing flavonoid alkaloids have been synthesized from different starting materials, indicating the value of incorporating the piperidine motif into flavonoid structures asianpubs.org.
Scaffold for Generating Structural Diversity in Chemical Libraries
A key application of this compound in modern drug discovery is its use as a scaffold for the generation of chemical libraries. A scaffold is a core molecular structure to which various functional groups can be appended, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). The structure of this compound is well-suited for this purpose due to its multiple points of diversification.
The primary amino group on the aniline ring can be readily modified through a wide range of reactions, including acylation, sulfonylation, alkylation, and participation in condensation reactions to form imines or other heterocyclic systems. The secondary amine within the piperidine ring provides another handle for introducing diversity. It can be functionalized with a variety of substituents through N-alkylation, N-acylation, or reductive amination. Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
The use of piperidine and piperazine (B1678402) cores as scaffolds is a well-established strategy in combinatorial chemistry for creating libraries of compounds with potential therapeutic applications nih.gov. The flexibility of the piperidine ring and its ability to adopt different conformations can be advantageous for optimizing binding to biological targets.
Strategies for Modulating Chemical Reactivity through Substitution Patterns
The chemical reactivity and biological activity of this compound can be fine-tuned by introducing various substituents onto its core structure. These substitutions can alter the electronic properties of the molecule, its lipophilicity, and its steric profile, thereby influencing its behavior in chemical reactions and its interaction with biological macromolecules.
For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro or fluoro groups), onto the aniline ring would decrease the nucleophilicity of the amino group and the electron density of the aromatic system. Conversely, the addition of electron-donating groups, such as methyl or methoxy (B1213986) groups, would have the opposite effect.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodological Advancements
The academic interest in structures akin to 2-(piperidin-4-yloxy)aniline stems from the well-established importance of both the piperidine (B6355638) and aniline (B41778) motifs in drug discovery. Piperidine rings are ubiquitous in pharmaceuticals, contributing to desirable pharmacokinetic properties. The aryl ether linkage is also a common feature in many biologically active molecules. The combination of these fragments in a single molecule suggests a rich potential for diverse biological activities.
Methodological advancements in the synthesis of piperidine derivatives and aryl ethers have indirectly contributed to the potential accessibility of this compound. Key developments include:
Palladium-catalyzed C-N and C-O cross-coupling reactions: These methods have revolutionized the synthesis of complex amines and ethers, providing efficient routes to structures containing the aniline and aryl ether moieties.
Reductive amination: This remains a fundamental and widely used method for the synthesis of piperidines from corresponding ketone precursors.
Intramolecular cyclization strategies: Various metal-catalyzed and organocatalyzed intramolecular cyclizations have been developed for the stereoselective synthesis of substituted piperidines.
While direct academic studies on this compound are not extensively documented in publicly available literature, the collective knowledge on the synthesis and significance of its constituent parts provides a strong foundation for its exploration.
Identification of Unexplored Synthetic Avenues and Challenges
The synthesis of this compound can be approached through several strategic disconnections. The primary ether linkage suggests two main retrosynthetic pathways: formation of the C-O bond between a piperidinol and an aminophenol derivative, or coupling of a piperidinyl ether with a suitable aniline precursor.
Established and Proposed Synthetic Routes
| Route | Starting Materials | Key Reaction | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | 2-Aminophenol (B121084), 4-halopiperidine (N-protected) |
Q & A
Q. What are the primary synthetic routes for 2-(piperidin-4-yloxy)aniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution reactions between 4-hydroxypiperidine derivatives and halogenated anilines. For example, substituting a bromine atom in 2-bromoaniline with piperidin-4-ol under alkaline conditions is a common approach . Optimizing yields requires precise control of reaction parameters:
- Temperature : 80–100°C for efficient substitution.
- Catalyst : Use of palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
Multi-step syntheses involving alkylation and cyclization (e.g., introducing ethoxymethyl groups) may also be employed for derivatives .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry of substitution and piperidine ring conformation (e.g., distinguishing axial/equatorial protons) .
- HPLC : For purity assessment, especially to detect unreacted intermediates or side products .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving ambiguous structural features in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound when encountering low yields or side products?
- Methodological Answer : Low yields in cross-coupling (e.g., Buchwald-Hartwig amination) often stem from steric hindrance or electron-withdrawing effects. Strategies include:
- Catalyst Screening : Test Pd-XPhos or Pd-t-BuBrettPhos systems to improve turnover .
- Solvent Optimization : Switch from DMF to toluene for better ligand coordination .
- Additives : Use Cs₂CO₃ as a base to enhance nucleophilicity .
Side products (e.g., dehalogenated byproducts) can be minimized by degassing solvents to prevent oxidative side reactions .
Q. What strategies are recommended for resolving contradictory biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from subtle structural differences. A systematic approach includes:
-
SAR Analysis : Compare analogs with modified substituents (Table 1) .
-
Assay Validation : Ensure consistency in cell lines or enzyme sources. For example, trifluoromethyl groups (CF₃) may alter lipophilicity and off-target effects .
-
Computational Modeling : Use docking studies to predict binding interactions with targets like kinases or GPCRs .
Table 1 : Key Structural Analogs and Activity Trends
Compound Substituent Biological Activity Trend 2-(4-(CF₃)piperidinyl)aniline Trifluoromethyl Enhanced kinase inhibition 2,4-Di(piperidinyl)aniline Dual piperidine rings Broader receptor affinity 4-Fluoro-piperidinylaniline Fluorine substitution Reduced metabolic stability
Q. How should stability and solubility challenges of this compound be addressed in long-term storage and experimental setups?
- Methodological Answer : Stability issues arise from oxidation of the aniline group or hydrolysis of the ether linkage. Mitigation strategies include:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials .
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Lyophilization : For hygroscopic derivatives, lyophilize and store as stable salts (e.g., hydrochloride) .
Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer : Mechanistic studies require:
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Mutagenesis Studies : Modify key residues in the enzyme active site to identify interaction hotspots .
- Metabolic Profiling : Use LC-MS to track metabolite formation and assess stability in hepatic microsomes .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to enhance target selectivity?
- Methodological Answer : SAR workflows should prioritize:
- Substituent Variation : Introduce electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups at the ortho/meta positions .
- Scaffold Hopping : Replace piperidine with morpholine or pyrrolidine rings to modulate steric bulk .
- Pharmacophore Mapping : Use 3D-QSAR models to predict optimal substituent spatial arrangements .
Example: Trifluoromethyl derivatives (Table 1) show improved selectivity for COX-2 over COX-1 due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
